1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused with pyridine and piperidine moieties, alongside a pyridinylmethyl carboxamide group. The phenyl-substituted oxadiazole enhances π-π stacking interactions, while the pyridine-piperidine scaffold may improve solubility and bioavailability .
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c32-24(28-17-18-6-4-12-26-16-18)20-10-14-31(15-11-20)23-21(9-5-13-27-23)25-29-22(30-33-25)19-7-2-1-3-8-19/h1-9,12-13,16,20H,10-11,14-15,17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKMUAUAIUFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Synthesis of the pyridine derivatives: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling reactions: The oxadiazole and pyridine derivatives are then coupled using suitable reagents like palladium catalysts in a cross-coupling reaction.
Formation of the piperidine ring: The piperidine ring can be introduced through hydrogenation of pyridine derivatives or by using piperidine as a starting material.
Final coupling: The final step involves coupling the piperidine derivative with the oxadiazole-pyridine intermediate using amide bond formation techniques, such as using carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted oxadiazole/pyridine rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. The mechanism of action typically involves:
- Inhibition of cancer cell proliferation : Inducing apoptosis and cell cycle arrest.
- Targeting specific pathways : Such as those involved in angiogenesis and metastasis.
Data Table: Anticancer Activity
| Activity Type | Compound Class | IC50 Values (nM) | Notes |
|---|---|---|---|
| Anticancer | Oxadiazole derivatives | 18 - 430 | Varies based on substitution patterns |
| Antimicrobial | Oxadiazole derivatives | 31 - 100 | Effective against various bacterial strains |
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against various bacterial strains. The oxadiazole moiety contributes to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The compound also displays potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit Notum, an enzyme implicated in various pathological conditions.
Case Study: Enzyme Inhibition
A study demonstrated that structural modifications of similar oxadiazole compounds significantly enhanced their potency as Notum inhibitors, suggesting a similar potential for the compound .
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Data Table: Neuroprotective Activity
| Activity Type | Compound Class | Observed Effects |
|---|---|---|
| Neuroprotective | Oxadiazole derivatives | Reduced oxidative stress; improved neuronal survival |
Mechanism of Action
The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings can interact with active sites through hydrogen bonding, π-π stacking, or coordination with metal ions. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The compound’s 1,2,4-oxadiazole-pyridine framework differentiates it from pyrimido-pyrimidinone derivatives (e.g., 3b in ), which exhibit fused pyrimidine rings. Such pyrimidine-based structures are typically associated with DNA intercalation or topoisomerase inhibition, whereas oxadiazoles are more commonly linked to hydrogen-bonding interactions in enzyme active sites .
Substituent Effects
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ():
This analog replaces the phenyl group with a methyl substituent on the oxadiazole and substitutes the pyridinylmethyl group with pyrazine. The methyl group reduces steric bulk but may decrease binding affinity due to weaker aromatic interactions. Pyrazine’s electron-deficient nature could alter solubility compared to the pyridine moiety in the target compound .- 1,4-Dihydropyridines (AZ331, AZ257; ): These feature sulfur-containing thioether linkages and dihydropyridine cores, which are redox-active and often used in calcium channel blockers.
Structural and Computational Insights
While the provided evidence lacks crystallographic data for the compound, SHELX software () is widely used for small-molecule refinement. If applied here, it could resolve conformational details of the piperidine ring and oxadiazole orientation, critical for docking studies .
Biological Activity
The compound 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.501 g/mol. The structure includes:
- Piperidine ring : Serves as a basic scaffold.
- Pyridine ring : Enhances binding affinity to biological targets.
- Oxadiazole moiety : Known for diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Compound Class | IC50 Values (nM) | Notes |
|---|---|---|
| Quinazoline derivatives | 18 - 430 | Varies based on substitution patterns |
| Oxadiazole derivatives | 31 - 100 | Effective against various bacterial strains |
A study on quinazoline derivatives highlighted that structural modifications significantly influenced biological activity, enhancing potency against specific cancer cell lines .
Antimicrobial Properties
The oxadiazole group in similar compounds has been associated with notable antimicrobial activity. Research has demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess such properties. For example, compounds with oxadiazole structures have shown activity against gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
Enzyme Inhibition
Research into related compounds suggests their ability to inhibit specific enzymes. Some oxadiazole derivatives have been identified as potent inhibitors of Notum carboxylesterase activity, indicating potential interactions with similar enzymatic pathways that could affect metabolic processes .
Case Studies and Research Findings
- Anticancer Studies : A study focusing on piperidine derivatives synthesized through Mannich reactions revealed several compounds with significant cytotoxicity against liver carcinoma (HUH7) cells. Notably, some exhibited IC50 values lower than standard treatments like 5-Fluorouracil .
- Antimicrobial Activity : Compounds derived from oxadiazoles demonstrated enhanced activity against a range of bacterial strains in disc diffusion assays, with results indicating better efficacy against gram-positive over gram-negative bacteria .
- In Silico Studies : Molecular docking studies have shown strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and target proteins, suggesting potential for drug design aimed at specific receptors involved in cancer progression .
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodology : A multi-step synthesis approach is recommended. For example, the pyridine-oxadiazole core can be constructed via cyclization of acyl hydrazides with nitriles under acidic conditions, as seen in analogs like O-1302 . The piperidine-carboxamide moiety can be introduced via nucleophilic substitution or reductive amination, using intermediates such as Boc-protected piperidine derivatives . Purification via column chromatography (gradient elution with ethyl acetate/hexane) and crystallization (e.g., using methanol/water) ensures high purity. Monitor reaction progress with LC-MS and confirm regioselectivity via H-NMR.
Q. What spectroscopic techniques are critical for structural validation?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (, expected [M+H]: 450.1932). H and C NMR should resolve aromatic protons (δ 7.2–8.5 ppm for pyridine/phenyl groups) and piperidine carbons (δ 40–60 ppm). IR spectroscopy verifies key functional groups (C=O at ~1650 cm, oxadiazole C=N at ~1600 cm) .
Q. How can preliminary in vitro activity be assessed against target receptors?
- Methodology : Screen for kinase or GPCR binding using fluorescence polarization assays or radioligand displacement (e.g., CGRP receptor antagonism, as in BMS-694153 ). Use HEK293 cells transfected with target receptors for functional assays (cAMP or Ca signaling). IC values should be calculated via nonlinear regression of dose-response curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the oxadiazole-piperidine core?
- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å) and refine structures with SHELXL . Key parameters: R-factor < 5%, bond length/angle deviations < 0.01 Å/1°. Compare with density functional theory (DFT)-optimized geometries to validate tautomeric forms .
Q. What strategies mitigate regioselectivity issues during oxadiazole formation?
- Methodology : Control reaction conditions to favor 1,2,4-oxadiazole over 1,3,4-isomers. Use tert-butyl nitrite and HCl in DMF at 0°C for cyclization, as demonstrated in related scaffolds . Monitor intermediate hydrazide formation via TLC (R ~0.3 in 50% EtOAc/hexane). Computational modeling (e.g., Gaussian) predicts thermodynamic stability of products .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodology : Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes ). Use LC-MS/MS to quantify compound levels in plasma/tissue. If discrepancies persist, consider off-target effects via proteome-wide affinity profiling (e.g., KINOMEscan) .
Q. What computational approaches predict SAR for piperidine-carboxamide modifications?
- Methodology : Perform molecular docking (AutoDock Vina) into homology-modeled receptors (e.g., CGRP receptor ). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with a focused library of analogs (e.g., methyl/pyridyl substitutions on piperidine) .
Q. How do solvent and temperature affect crystallization for polymorph screening?
- Methodology : Use high-throughput screening (HTS) with 96-well plates and solvents (e.g., acetone, acetonitrile, THF) at 4°C and 25°C. Characterize polymorphs via PXRD and DSC. Thermodynamically stable forms exhibit higher melting points and lower solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
